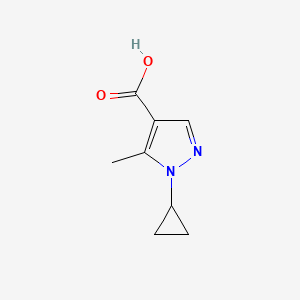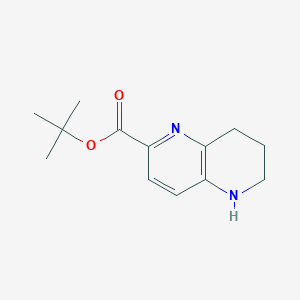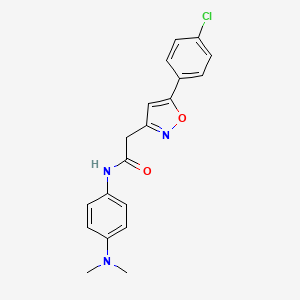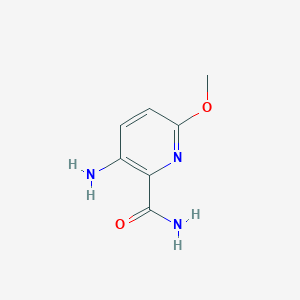![molecular formula C19H17N5O2S B2507171 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 1028685-10-0](/img/no-structure.png)
3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.44. The purity is usually 95%.
BenchChem offers high-quality 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide, focusing on six unique applications:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Its unique structure allows it to interact with specific cellular pathways that are crucial for cancer cell proliferation and survival. Studies have demonstrated its efficacy in reducing tumor size and preventing metastasis in various cancer models .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against a range of bacterial and fungal pathogens, showing promising results in inhibiting their growth. This makes it a valuable asset in the fight against antibiotic-resistant strains .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It appears to protect neurons from oxidative stress and apoptosis, potentially slowing the progression of these diseases .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide' involves the condensation of 2-amino-4-cyanopyridine with ethyl acetoacetate to form 2-ethyl-4-oxo-3,4-dihydropyridazine-3-carbonitrile. This intermediate is then reacted with thiourea to form 2-ethyl-4-oxo-3,4-dihydrothiopyridazine-3-carbonitrile, which is further reacted with 2-chloro-5-nitrobenzoic acid to form 2-ethyl-4-oxo-3,4-dihydrothiopyridazine-3-carboxylic acid. The final compound is obtained by reacting this intermediate with pyridine-2-carboxaldehyde and propionyl chloride.", "Starting Materials": [ "2-amino-4-cyanopyridine", "ethyl acetoacetate", "thiourea", "2-chloro-5-nitrobenzoic acid", "pyridine-2-carboxaldehyde", "propionyl chloride" ], "Reaction": [ "Condensation of 2-amino-4-cyanopyridine with ethyl acetoacetate to form 2-ethyl-4-oxo-3,4-dihydropyridazine-3-carbonitrile", "Reaction of 2-ethyl-4-oxo-3,4-dihydropyridazine-3-carbonitrile with thiourea to form 2-ethyl-4-oxo-3,4-dihydrothiopyridazine-3-carbonitrile", "Reaction of 2-ethyl-4-oxo-3,4-dihydrothiopyridazine-3-carbonitrile with 2-chloro-5-nitrobenzoic acid to form 2-ethyl-4-oxo-3,4-dihydrothiopyridazine-3-carboxylic acid", "Reaction of 2-ethyl-4-oxo-3,4-dihydrothiopyridazine-3-carboxylic acid with pyridine-2-carboxaldehyde and propionyl chloride to form '3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide'" ] } | |
CAS RN |
1028685-10-0 |
Molecular Formula |
C19H17N5O2S |
Molecular Weight |
379.44 |
IUPAC Name |
3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C19H17N5O2S/c25-16(21-11-12-5-3-4-10-20-12)9-8-15-18(26)24-17(22-15)13-6-1-2-7-14(13)23-19(24)27/h1-7,10,15,22H,8-9,11H2,(H,21,25) |
InChI Key |
MGOZQQVSKISZMI-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507093.png)

![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)



![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)



